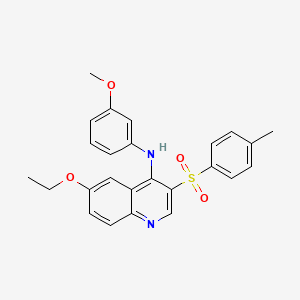
6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine is a compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Pharmacological Properties and Potential Therapeutic Applications
Research on compounds structurally related to 6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine indicates potential pharmacological properties and therapeutic applications. For instance, the study by Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer agent, showing high efficacy in cancer models and excellent blood-brain barrier penetration (Sirisoma et al., 2009). This highlights the compound's potential as a template for developing treatments targeting brain tumors.
Antibacterial and Antimicrobial Activities
Compounds derived from similar quinoline structures have demonstrated antibacterial and antimicrobial activities. Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives showing good to moderate activities against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant Properties
The antioxidant activity of related ethoxyquin compounds was extensively studied by Blaszczyk et al. (2013, 2015), revealing their use in animal feed to protect against lipid peroxidation. Despite potential harmful effects observed in the 1980s, ethoxyquin is considered safe when used within permitted concentrations, highlighting the importance of antioxidants in food preservation and safety (Blaszczyk et al., 2013), (Blaszczyk & Skolimowski, 2015).
Fluorescent Labeling and Bioimaging
The fluorescence properties of quinolone derivatives, as reported by Hirano et al. (2004), demonstrate their utility in biomedical analysis, such as fluorescent labeling and bioimaging. 6-Methoxy-4-quinolone showed strong fluorescence across a wide pH range, making it suitable for labeling reagents in various research applications (Hirano et al., 2004).
Propriétés
IUPAC Name |
6-ethoxy-N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-31-20-10-13-23-22(15-20)25(27-18-6-5-7-19(14-18)30-3)24(16-26-23)32(28,29)21-11-8-17(2)9-12-21/h5-16H,4H2,1-3H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGTVXFBOXULDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

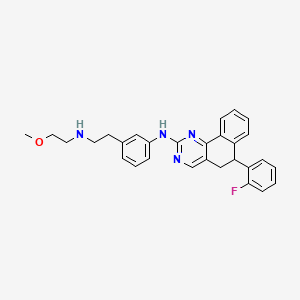

![2-Chloro-N-[2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]phenyl]acetamide](/img/structure/B2367506.png)
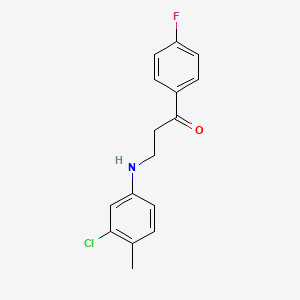

![N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2367511.png)
![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2367514.png)
![1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2367516.png)
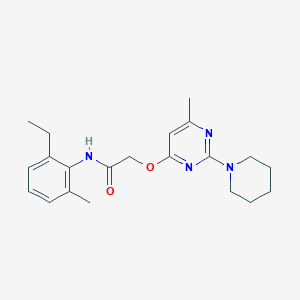
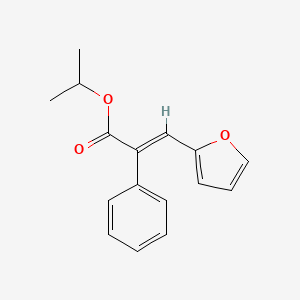
![2-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367521.png)
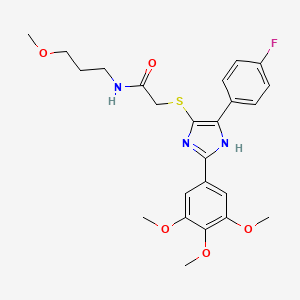
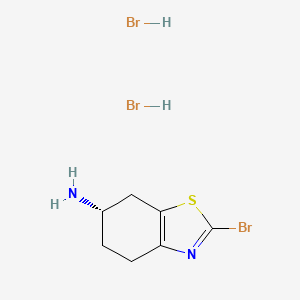
![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)